Chemical structure and properties of 1-(3-Bromopropyl)-3,5-dimethoxybenzene
Chemical structure and properties of 1-(3-Bromopropyl)-3,5-dimethoxybenzene
The following technical guide details the chemical structure, synthesis, and properties of 1-(3-Bromopropyl)-3,5-dimethoxybenzene , a critical intermediate in the synthesis of resorcinolic lipids, cannabinoids (specifically the varin series), and hybrid pharmacophores.
Structural Analysis, Synthetic Pathways, and Medicinal Applications[1]
Executive Summary & Compound Identity
1-(3-Bromopropyl)-3,5-dimethoxybenzene serves as a versatile electrophilic building block.[1] Its structure combines an electron-rich aromatic core (resorcinol dimethyl ether) with a reactive alkyl bromide "linker."[1] This dual functionality makes it indispensable for introducing the 3,5-dimethoxyphenylpropyl moiety into complex molecules—a structural motif found in cardiovascular agents (e.g., Ivabradine analogs) and cannabinoid precursors (e.g., Divarinol).
Chemical Identity Table[1][2][3]
| Property | Specification |
| IUPAC Name | 1-(3-Bromopropyl)-3,5-dimethoxybenzene |
| Common Synonyms | 3-(3,5-Dimethoxyphenyl)propyl bromide; 3,5-Dimethoxy-1-(3-bromopropyl)benzene |
| Molecular Formula | C₁₁H₁₅BrO₂ |
| Molecular Weight | 259.14 g/mol |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Aryl Ether (Methoxy), Primary Alkyl Bromide |
Chemical Structure & Reactivity Profile
Structural Logic
The molecule consists of two distinct domains:
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The Aromatic Domain: The 3,5-dimethoxy substitution pattern activates the ring towards electrophilic aromatic substitution (EAS) at the 2, 4, and 6 positions, although the primary utility of this compound lies in the alkyl chain. The methoxy groups also act as robust protecting groups for the resorcinol phenols, stable against basic conditions but removable via Lewis acids (e.g., BBr₃).
-
The Aliphatic Linker: The 3-carbon propyl chain functions as a "spacer," preventing steric clash between the aromatic ring and the nucleophile during coupling. The terminal bromine is a high-quality leaving group, facilitating Sₙ2 reactions.
Reactivity Diagram (DOT Visualization)
The following diagram illustrates the divergent reactivity pathways available to this substrate.
Caption: Divergent synthetic utility showing Grignard formation, Nucleophilic substitution, and Demethylation pathways.
Comprehensive Synthesis Protocol
The most reliable synthesis avoids direct alkylation of the benzene ring (which leads to poly-alkylation) and instead utilizes a stepwise reduction of a cinnamic acid derivative.[1]
Retrosynthetic Analysis
-
Target: 1-(3-Bromopropyl)-3,5-dimethoxybenzene[1]
-
Precursor: 3-(3,5-Dimethoxyphenyl)propan-1-ol[1]
-
Starting Material: 3,5-Dimethoxybenzaldehyde (Commercially available, low cost)
Step-by-Step Methodology
Step 1: Knoevenagel Condensation
Objective: Convert aldehyde to acrylic acid derivative.
-
Reagents: 3,5-Dimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).
-
Procedure: Reflux aldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine/piperidine. Decarboxylation occurs in situ.
-
Product: 3,5-Dimethoxycinnamic acid.[1]
-
Mechanism: Nucleophilic attack followed by dehydration and thermal decarboxylation.[1]
Step 2: Hydrogenation (Double Bond Reduction)
Objective: Saturate the alkene to form the propyl backbone.
-
Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol.
-
Procedure: Stir the cinnamic acid derivative under H₂ atmosphere for 4–6 hours. Filter through Celite to remove catalyst.
-
Product: 3-(3,5-Dimethoxyphenyl)propanoic acid.[1]
Step 3: Reduction to Alcohol
Objective: Convert carboxylic acid to primary alcohol.[1]
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride), anhydrous THF.
-
Protocol:
-
Product: 3-(3,5-Dimethoxyphenyl)propan-1-ol.[1]
Step 4: Bromination (The Critical Step)
Objective: Convert alcohol to alkyl bromide.
-
Reagents: PBr₃ (Phosphorus Tribromide) or CBr₄/PPh₃ (Appel Reaction).
-
Preferred Protocol (PBr₃):
-
Dissolve alcohol (1.0 eq) in anhydrous DCM at 0°C.
-
Add PBr₃ (0.4 eq) dropwise. Note: Stoichiometry is 1:3, but slight excess ensures completion.
-
Stir at room temperature for 3 hours.
-
Quench with saturated NaHCO₃ (slowly, gas evolution).
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
-
Yield: Typically 85–92% over this step.[1]
Synthesis Workflow Diagram
Caption: Four-step linear synthesis starting from commercially available benzaldehyde derivatives.
Applications in Drug Development
Cannabinoid Precursors (The "Varin" Series)
This compound is a direct structural surrogate for the "propyl tail" found in Cannabidivarin (CBDV) and Tetrahydrocannabivarin (THCV) .
-
Mechanism: The bromide can be reduced (using Zn/HCl or H₂/Pd) to yield 1,3-dimethoxy-5-propylbenzene.[1]
-
Deprotection: Subsequent treatment with BBr₃ yields Divarinol (5-propylresorcinol), the essential starting material for synthesizing CBDV via condensation with p-menthadienol [1][5].[1]
Hybrid Pharmacophores
In medicinal chemistry, the 3,5-dimethoxyphenylpropyl group acts as a lipophilic anchor.
-
GPCR Ligands: It is frequently attached to piperazine or piperidine rings to target Serotonin (5-HT) or Dopamine receptors.[1] The methoxy groups function as hydrogen bond acceptors, mimicking the catechol moiety without the metabolic instability of free phenols.
-
Cardiovascular Agents: Similar linkers are utilized in the synthesis of funny current (
) inhibitors, structurally related to Ivabradine , where the dimethoxyphenyl alkyl chain is critical for binding affinity [8][10].
Safety & Handling (MSDS Highlights)
| Hazard Category | Classification | Handling Protocol |
| Skin/Eye Irritation | Category 2 (Warning) | Wear nitrile gloves and safety goggles.[1] Alkyl bromides are potent alkylating agents and can cause delayed burns. |
| Inhalation | Irritant | Use only in a chemical fume hood.[1] Avoid dust/mist formation. |
| Storage | Light Sensitive | Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
| Reactivity | Electrophile | Incompatible with strong bases and strong oxidizers.[1] Reacts violently with magnesium (Grignard formation) if not controlled. |
References
-
Royal Society of Chemistry. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. (2022).[4] Retrieved from [1]
-
National Institutes of Health (NIH). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation. (2018).[5][6] Retrieved from
-
BenchChem. Protocols for the Reduction of 3,5-Dimethoxybenzaldehyde. Retrieved from [1]
-
Sigma-Aldrich. Product Specification: 1-Bromo-3,5-dimethoxybenzene (Aryl analog comparison).[1] Retrieved from [1]
-
Cayman Chemical. Cannabidivarin (CBDV) Reference Standard.[1][7] Retrieved from [1][7]
-
Google Patents. WO2020229891A1 - Methods of manufacturing cannabidiol or cannabidivarin.[1] Retrieved from [1]
-
ChemRxiv. Synthesis and styrene copolymerization of dimethoxy substituted isopropyl cyanophenylacrylates. Retrieved from [1]
-
ResearchGate. Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (Ivabradine intermediate). Retrieved from [1]
-
PrepChem. Synthesis of 3,5-dimethoxybenzyl triphenylphosphonium bromide. Retrieved from [1]
-
Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[1] Retrieved from [1]
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